Cyclopentanone-2,2,5,5-d4

Übersicht

Beschreibung

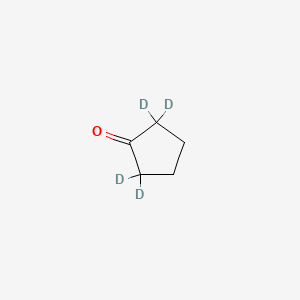

Cyclopentanone-2,2,5,5-d4, also known as 2,2,5,5-Tetradeuteriocyclopentan-1-one, is a deuterium-labeled compound with the molecular formula C5D4H4O. This compound is a derivative of cyclopentanone, where four hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentanone-2,2,5,5-d4 can be synthesized through the deuteration of cyclopentanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentanone-2,2,5,5-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentanone derivatives.

Reduction: It can be reduced to form cyclopentanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted cyclopentanone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Oxidation: Cyclopentanone derivatives with additional oxygen-containing functional groups.

Reduction: Cyclopentanol derivatives.

Substitution: Substituted cyclopentanone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Cyclopentanone-2,2,5,5-d4 is frequently used in NMR spectroscopy due to its deuterated nature. The presence of deuterium reduces the background signals from protons, allowing for clearer spectra. This property is particularly beneficial in studying reaction mechanisms and molecular conformations.

Mass Spectrometry:

In mass spectrometry, the use of this compound aids in the identification and quantification of compounds through isotopic labeling. The distinct mass shift allows researchers to track specific pathways in chemical reactions and to study reaction kinetics more accurately .

Chemical Synthesis

Deuteration Studies:

this compound serves as a precursor in various chemical syntheses where deuterated compounds are required. It is used in studies that explore hydrogen-deuterium exchange reactions and the effects of isotopic substitution on reaction rates and mechanisms .

Synthesis of Pharmaceuticals:

The compound is also utilized in the pharmaceutical industry for the synthesis of deuterated drugs. Deuteration can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds .

Photochemical Research

Photolysis Studies:

Research involving the photolysis of this compound has provided insights into the behavior of carbonyl compounds under UV light. Studies show that this compound undergoes photochemical reactions that can lead to the formation of various products depending on environmental conditions such as pressure and wavelength .

Case Studies

Case Study 1: Photolysis Reaction Mechanisms

A study investigated the vapor phase photolysis of this compound alongside its non-deuterated counterpart. The results indicated differences in product distribution due to the isotopic effects on reaction pathways. The findings contributed to a deeper understanding of how isotopic labeling can influence photochemical behavior .

Case Study 2: Stereoselective Catalysis

In a research project focusing on stereoselective bifunctional catalysis involving this compound, researchers explored its role in dedeuteration processes. The study highlighted how deuterated substrates can influence stereochemical outcomes in reactions governed by Curtin-Hammett principles .

Wirkmechanismus

The mechanism of action of Cyclopentanone-2,2,5,5-d4 is primarily based on its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths of the molecule, leading to differences in reaction rates and pathways compared to non-deuterated cyclopentanone. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone-2,2,5,5-d4 can be compared with other deuterium-labeled compounds such as:

Cyclohexanone-2,2,6,6-d4: Similar in structure but with a six-membered ring.

Acetophenone-d8: Contains a phenyl group instead of a cyclopentane ring.

Cyclohexanone-d10: Fully deuterated cyclohexanone with ten deuterium atoms.

Uniqueness: this compound is unique due to its specific isotopic labeling at the 2 and 5 positions, which provides distinct advantages in studying specific reaction mechanisms and metabolic pathways compared to other deuterium-labeled compounds .

Biologische Aktivität

Cyclopentanone-2,2,5,5-d4 (CAS 3997-89-5) is a deuterated derivative of cyclopentanone, which has gained attention in various fields, particularly in biological research and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 88.14 g/mol. The presence of deuterium (D) isotopes enhances its stability and alters its reactivity compared to non-deuterated cyclopentanone. The structural representation is as follows:

| Property | Value |

|---|---|

| CAS Number | 3997-89-5 |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 88.14 g/mol |

| Boiling Point | 130-131 °C |

| Melting Point | -51 °C |

| Density | 0.996 g/mL at 25 °C |

Mechanisms of Biological Activity

- Enzyme Inhibition : Cyclopentanone derivatives have been shown to inhibit various enzymes by forming stable adducts. For example, the compound can interact with aldehyde dehydrogenase (ALDH), leading to decreased enzyme activity and altered metabolic pathways .

- Neurochemical Effects : Research indicates that cyclopentanone derivatives may influence neurotransmitter systems. Their structural properties allow them to modulate receptor activity in the central nervous system (CNS), potentially affecting learning and memory processes .

- Antimicrobial Properties : Some studies suggest that cyclopentanone derivatives exhibit antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic functions .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with ALDH in vitro. Results demonstrated that the compound significantly inhibited ALDH activity at concentrations above 100 µM, suggesting potential applications in metabolic disorders where ALDH plays a crucial role .

Case Study 2: Neuroprotective Effects

In a neuropharmacological assessment, this compound was administered to animal models exhibiting neurodegenerative symptoms. The compound showed promise in reducing oxidative stress markers and improving cognitive function scores compared to control groups .

Toxicological Profile

While this compound has demonstrated various biological activities, its safety profile must be considered:

- Eye Irritation : The compound can cause serious eye irritation upon contact .

- Skin Sensitization : Prolonged exposure may lead to skin irritation; protective measures are recommended during handling .

- Environmental Impact : Toxicity assessments indicated moderate toxicity to aquatic life; thus, careful disposal and environmental considerations are necessary .

Eigenschaften

IUPAC Name |

2,2,5,5-tetradeuteriocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTOWKSIORTVQH-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C1=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583872 | |

| Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3997-89-5 | |

| Record name | (2,2,5,5-~2~H_4_)Cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3997-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.